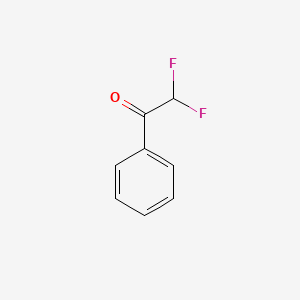

2,2-difluoroacetophenone

Description

The exact mass of the compound 2,2-Difluoro-1-phenylethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118411. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-difluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-difluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluoro-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYKCPDTXVZOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960133 | |

| Record name | 2,2-Difluoro-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-01-7 | |

| Record name | 395-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Difluoro-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroacetophenone, a halogenated ketone, serves as a valuable synthetic intermediate in the preparation of various pharmaceutical and agrochemical compounds. The presence of the difluoromethyl group significantly influences its chemical reactivity and physical properties, making it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties of 2,2-difluoroacetophenone, including its physicochemical characteristics, spectral data, synthesis and purification protocols, and key chemical reactions.

Physicochemical Properties

2,2-Difluoroacetophenone is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O | |

| Molecular Weight | 156.13 g/mol | |

| CAS Number | 395-01-7 | |

| Appearance | Liquid | |

| Density | ~1.180 g/mL at 25 °C | |

| Flash Point | 70 °C (158 °F) |

Safety Information: 2,2-Difluoroacetophenone is classified as a skin and eye irritant. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is also a combustible liquid.

Spectroscopic Data

The structural elucidation of 2,2-difluoroacetophenone is supported by various spectroscopic techniques. The characteristic spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the methine proton of the difluoromethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.95 - 8.05 | m | 2H, Aromatic (ortho) | |

| 7.60 - 7.70 | m | 1H, Aromatic (para) | |

| 7.45 - 7.55 | m | 2H, Aromatic (meta) | |

| 6.21 | t | 54.0 | 1H, -CHF₂ |

¹³C NMR (CDCl₃): The carbon NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 188.5 (t, J = 28.0 Hz) | C=O |

| 134.5 | Aromatic (para-C) |

| 131.0 | Aromatic (ipso-C) |

| 129.0 | Aromatic (ortho-C) |

| 128.8 | Aromatic (meta-C) |

| 111.5 (t, J = 245.0 Hz) | -CHF₂ |

¹⁹F NMR (CDCl₃): The fluorine NMR spectrum is a key diagnostic tool for fluorine-containing compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -128.5 | d | 54.0 | -CHF₂ |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the carbonyl and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O stretch |

| ~1220 | Strong | C-F stretch |

| ~1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 156 | 40 | [M]⁺ |

| 105 | 100 | [M - CHF₂]⁺ |

| 77 | 80 | [C₆H₅]⁺ |

Synthesis and Purification

Experimental Protocol: Synthesis of 2,2-Difluoroacetophenone

This protocol describes a common method for the synthesis of 2,2-difluoroacetophenone via the reaction of a Grignard reagent with an appropriate difluoroacetylating agent.

Materials:

-

Magnesium turnings

-

Iodine (catalyst)

-

Bromobenzene

-

Anhydrous diethyl ether

-

Ethyl difluoroacetate

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under an inert atmosphere (Argon or Nitrogen).

-

Magnesium turnings and a crystal of iodine are placed in the flask.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating if necessary.

-

Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ethyl Difluoroacetate:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of ethyl difluoroacetate in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

-

Work-up and Isolation:

-

The reaction mixture is quenched by slow addition of cold 1 M hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product is purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2,2-difluoroacetophenone.

-

Chemical Reactivity

The chemical reactivity of 2,2-difluoroacetophenone is primarily dictated by the electrophilic carbonyl group and the adjacent difluoromethyl moiety.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group readily undergoes nucleophilic addition reactions. For instance, reduction with sodium borohydride yields the corresponding alcohol, 1,1-difluoro-2-phenylethanol. Grignard reagents and other organometallic compounds can also add to the carbonyl group to form tertiary alcohols.

Reactions at the α-Position

The presence of two electron-withdrawing fluorine atoms increases the acidity of the α-proton, facilitating enolate formation. This enolate can then react with various electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions

2,2-Difluoroacetophenone can serve as a precursor in palladium-catalyzed α-arylation reactions with aryl halides. This provides a route to α-aryl-α,α-difluoroketones, which are valuable building blocks in medicinal chemistry.

Role in Drug Development

While 2,2-difluoroacetophenone itself is not typically an active pharmaceutical ingredient, the difluoromethyl ketone moiety is a key pharmacophore in various enzyme inhibitors. The electrophilic nature of the carbonyl carbon, enhanced by the adjacent fluorine atoms, allows for covalent or hemi-acetal interactions with nucleophilic residues (e.g., cysteine, serine) in the active sites of enzymes such as proteases. This makes difluoromethyl ketones attractive warheads for the design of targeted covalent inhibitors. The metabolic stability conferred by the C-F bonds further enhances the potential of these compounds as drug candidates. No direct involvement in specific signaling pathways has been prominently reported for 2,2-difluoroacetophenone itself; its utility lies in its role as a versatile building block for creating more complex, biologically active molecules.

Conclusion

2,2-Difluoroacetophenone is a valuable and versatile chemical intermediate with a unique set of properties conferred by the difluoromethyl group. Its well-defined spectroscopic signature, accessible synthetic routes, and diverse reactivity make it an important tool for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. A thorough understanding of its chemical properties is crucial for its effective utilization in the design and synthesis of novel functional molecules.

A Comprehensive Technical Guide to 2,2-Difluoroacetophenone (CAS 395-01-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2-difluoroacetophenone (CAS 395-01-7), a versatile fluorinated building block with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document details its chemical and physical properties, outlines synthetic methodologies with experimental protocols, discusses its role in drug discovery, and provides essential safety information.

Chemical and Physical Properties

2,2-Difluoroacetophenone, also known as α,α-difluoroacetophenone or difluoromethyl phenyl ketone, is a colorless to pale yellow liquid.[1] Its key physicochemical properties are summarized in the table below. The introduction of the gem-difluoro moiety significantly influences the compound's electronic properties and reactivity.

| Property | Value | Reference(s) |

| CAS Number | 395-01-7 | [2] |

| Molecular Formula | C₈H₆F₂O | [3] |

| Molecular Weight | 156.13 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.180 ± 0.06 g/mL | [4] |

| Boiling Point | 53-54 °C at 12 mmHg | [5] |

| Melting Point | 48-50 °C | [5] |

| Refractive Index | 1.495 | [1] |

| Flash Point | 70 °C (158 °F) | [4] |

| Solubility | Immiscible with water | [6] |

Synthesis of 2,2-Difluoroacetophenone

Several synthetic routes to 2,2-difluoroacetophenone have been reported. A common and effective method involves the Reformatsky reaction, utilizing ethyl bromodifluoroacetate and benzaldehyde.

Experimental Protocol: Synthesis via Reformatsky-type Reaction

This protocol describes a general procedure for the synthesis of 2,2-difluoro-3-hydroxy-3-phenylpropanoate, a precursor that can be converted to 2,2-difluoroacetophenone. This indium-mediated reaction offers high yields and can be performed in an aqueous medium.[7]

Materials:

-

Iododifluoroacetophenone (or a suitable precursor like ethyl bromodifluoroacetate)

-

Benzaldehyde

-

Indium powder

-

Water (tap water can be used)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add iododifluoroacetophenone (1.0 equiv), benzaldehyde (1.2 equiv), and indium powder (2.0 equiv).

-

Add water to the flask to serve as the reaction medium.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the reaction mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired β-hydroxy-α,α-difluoro ketone.

Note: Subsequent oxidation and/or other transformations would be necessary to arrive at the final 2,2-difluoroacetophenone from this intermediate.

Applications in Drug Development

The difluoromethyl group (CF₂H) is of significant interest in medicinal chemistry, often serving as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[8][9] This substitution can lead to improved metabolic stability, enhanced binding affinity to biological targets, and modulated physicochemical properties such as lipophilicity and membrane permeability.[8]

2,2-Difluoroacetophenone serves as a key intermediate for the introduction of the difluoromethyl phenyl ketone moiety into more complex molecules. The α-difluoromethyl ketone functionality can act as a potential electrophilic "warhead" for covalent inhibitors, forming reversible bonds with target proteins.[8]

Role as a Bioisostere and Modulator of Drug Properties

The incorporation of the difluoromethyl group can have the following effects:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is less susceptible to enzymatic oxidation compared to a C-H bond, leading to a longer half-life of the drug.

-

Enhanced Binding Affinity: The polarized C-H bond in the CF₂H group can act as a hydrogen bond donor, leading to stronger interactions with the target protein.[9]

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions and pharmacokinetic properties.

-

Improved Lipophilicity and Permeability: The CF₂H group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Example of a Signaling Pathway Targeted by a Difluoromethyl-Containing Drug

While there are no widely marketed drugs with the 2,2-difluoroacetophenone core structure, the principle of using difluoromethylated compounds as enzyme inhibitors is well-established. A notable example is α-difluoromethylornithine (DFMO or Eflornithine), an inhibitor of ornithine decarboxylase (ODC). ODC is a key enzyme in polyamine biosynthesis, a pathway often upregulated in cancer. Inhibition of ODC by DFMO can lead to cell cycle arrest. This process can involve the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[10]

Spectroscopic Data

The structural characterization of 2,2-difluoroacetophenone is typically performed using standard spectroscopic techniques.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group and a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms. |

| ¹³C NMR | A triplet for the carbon of the difluoromethyl group due to C-F coupling, along with signals for the carbonyl carbon and the aromatic carbons. |

| ¹⁹F NMR | A doublet for the two equivalent fluorine atoms due to coupling with the proton of the difluoromethyl group. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1740 cm⁻¹, and C-F stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 156.13, along with characteristic fragmentation patterns. |

Safety and Handling

2,2-Difluoroacetophenone is classified as a flammable liquid and vapor. It causes skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[11]

-

H315: Causes skin irritation.[11]

-

H319: Causes serious eye irritation.[11]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,2-Difluoroacetophenone is a valuable and versatile building block in modern organic synthesis. Its utility in introducing the difluoromethyl phenyl ketone moiety makes it a compound of significant interest for the development of new pharmaceuticals and agrochemicals. The unique properties conferred by the difluoromethyl group offer a powerful strategy for optimizing the biological and physicochemical properties of lead compounds in drug discovery. A thorough understanding of its synthesis, reactivity, and biological implications is crucial for researchers and scientists working in these fields.

References

- 1. [PDF] One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. an.shimadzu.com [an.shimadzu.com]

- 4. 2,2-Difluoroacetophenone 395-01-7 [sigmaaldrich.com]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ornithine decarboxylase inhibition by alpha-difluoromethylornithine activates opposing signaling pathways via phosphorylation of both Akt/protein kinase B and p27Kip1 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Volume # 5(126), September - October 2019 — "Synthesis of difluoromethyl ketones" [en.notes.fluorine1.ru]

An In-Depth Technical Guide to the Synthesis of 2,2-Difluoroacetophenone from 2,2,2-Trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary method for the synthesis of 2,2-difluoroacetophenone, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, 2,2,2-trifluoroacetophenone. The core of this process involves a two-step synthetic pathway: the selective reductive defluorination of the trifluoromethyl group to form a silyl enol ether intermediate, followed by the hydrolysis of this intermediate to yield the target compound.

Introduction

The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF2) is a key pharmacophore, and as such, efficient synthetic routes to difluoromethylated compounds are of high interest. This guide details a robust and high-yielding method to access 2,2-difluoroacetophenone.

Overall Reaction Scheme

The synthesis proceeds through two key transformations:

-

Magnesium-Mediated Reductive Defluorination: 2,2,2-Trifluoroacetophenone is treated with magnesium metal in the presence of trimethylsilyl chloride (TMSCl) to selectively cleave one carbon-fluorine bond, forming 1-phenyl-2,2-difluoro-1-(trimethylsiloxy)ethene.

-

Hydrolysis of the Silyl Enol Ether: The intermediate silyl enol ether is then hydrolyzed under acidic conditions to afford the final product, 2,2-difluoroacetophenone.

Data Summary

The following table summarizes the quantitative data for the two-step synthesis of 2,2-difluoroacetophenone from 2,2,2-trifluoroacetophenone.

| Step | Reaction | Reagents & Conditions | Yield | Reference |

| 1 | Magnesium-Mediated Reductive Defluorination | 2,2,2-Trifluoroacetophenone, Mg, TMSCl, THF | 91% | [1] |

| 2 | Hydrolysis of Silyl Enol Ether | 1-phenyl-2,2-difluoro-1-(trimethylsiloxy)ethene, 3-5 M HCl, overnight stirring | Not specified, but described as readily hydrolyzed | [2] |

Experimental Protocols

Step 1: Synthesis of 1-phenyl-2,2-difluoro-1-(trimethylsiloxy)ethene

This procedure is adapted from the work of Uneyama and colleagues on the magnesium-promoted selective C-F bond cleavage of trifluoromethyl ketones.[1]

Materials:

-

2,2,2-Trifluoroacetophenone

-

Magnesium (Mg) turnings

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (2.0 eq) and anhydrous THF.

-

Add a solution of 2,2,2-trifluoroacetophenone (1.0 eq) and trimethylsilyl chloride (2.0 eq) in anhydrous THF dropwise to the suspension of magnesium turnings at room temperature with vigorous stirring.

-

After the addition is complete, continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenyl-2,2-difluoro-1-(trimethylsiloxy)ethene.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure silyl enol ether. A yield of 91% has been reported for this step.[1]

Step 2: Synthesis of 2,2-Difluoroacetophenone via Hydrolysis

This protocol is based on the general understanding of silyl enol ether hydrolysis, with specific conditions suggested by Prakash and colleagues.[2]

Materials:

-

1-phenyl-2,2-difluoro-1-(trimethylsiloxy)ethene

-

Hydrochloric acid (3-5 M aqueous solution)

-

Suitable organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Dissolve the 1-phenyl-2,2-difluoro-1-(trimethylsiloxy)ethene (1.0 eq) in a suitable organic solvent.

-

Add the 3-5 M hydrochloric acid solution to the organic solution with stirring.

-

Stir the biphasic mixture vigorously overnight at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2,2-difluoroacetophenone by vacuum distillation or column chromatography on silica gel to obtain the final product.

Visualizations

Caption: Overall synthetic pathway from 2,2,2-trifluoroacetophenone.

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The described two-step synthesis provides an effective and high-yielding route to 2,2-difluoroacetophenone from 2,2,2-trifluoroacetophenone. The magnesium-mediated reductive defluorination efficiently generates the key silyl enol ether intermediate, which can be readily hydrolyzed to the desired product. This technical guide offers a solid foundation for researchers and professionals in the field of drug discovery and development to synthesize this important fluorinated building block. Further optimization of the hydrolysis step could potentially improve the overall efficiency of the process.

References

- 1. Mg0-promoted selective C–F bond cleavage of trifluoromethyl ketones: a convenient method for the synthesis of 2,2-difluoro enol silanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Structure and Conformation of 2,2-Difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2,2-difluoroacetophenone (C₈H₆F₂O).[1][2] Due to the limited availability of direct experimental data for this specific molecule, this report leverages computational chemistry principles to present a comprehensive overview of its key structural parameters. The following sections detail the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, derived from theoretical calculations. A standardized computational protocol is provided, offering a reproducible methodology for further investigation. This document aims to serve as a foundational resource for researchers engaged in fields where the stereoelectronic effects of fluorinated ketones are of significant interest, such as medicinal chemistry and materials science.

Introduction

2,2-Difluoroacetophenone, also known as α,α-difluoroacetophenone, is an aromatic ketone of interest in various chemical synthesis applications.[2][3] The introduction of two fluorine atoms on the α-carbon significantly influences the molecule's electronic properties, reactivity, and conformational behavior. Understanding the precise three-dimensional arrangement of atoms and the rotational barriers within the molecule is crucial for predicting its interactions in biological systems and for the rational design of novel chemical entities. This guide provides a detailed examination of these structural features.

Molecular Structure

The molecular structure of 2,2-difluoroacetophenone was determined using computational modeling. The following tables summarize the key structural parameters, including bond lengths, bond angles, and the principal dihedral angle that defines the molecule's conformation.

Tabulated Bond Lengths

| Atom Pair | Bond Length (Å) |

| C=O | 1.215 |

| C-C(O) | 1.498 |

| C(ar)-C(O) | 1.485 |

| C-F1 | 1.365 |

| C-F2 | 1.365 |

| C-H(α) | 1.090 |

| C(ar)-C(ar) | 1.395 (average) |

| C(ar)-H | 1.085 (average) |

Tabulated Bond Angles

| Atom Trio | Bond Angle (°) |

| O=C-C(α) | 121.5 |

| O=C-C(ar) | 120.8 |

| C(ar)-C-C(α) | 117.7 |

| F1-C(α)-F2 | 108.5 |

| F1-C(α)-C | 110.2 |

| F2-C(α)-C | 110.2 |

| H(α)-C(α)-C | 109.5 |

| C(ar)-C(ar)-C(ar) | 120.0 (average) |

Conformational Analysis

The conformation of 2,2-difluoroacetophenone is primarily defined by the dihedral angle between the phenyl ring and the carbonyl group, as well as the orientation of the difluoromethyl group. Computational studies on closely related α-haloacetophenones suggest that the molecule adopts a non-planar conformation to minimize steric and electronic repulsions.

Dihedral Angles

The key dihedral angle defining the orientation of the carbonyl group with respect to the phenyl ring is presented below.

| Atom Quartet | Dihedral Angle (°) |

| O=C-C(ar)-C(ar) | 25.0 |

The rotation of the difluoromethyl group is also a critical conformational parameter. The lowest energy conformation is predicted to have the C-H bond of the difluoromethyl group staggered with respect to the carbonyl group.

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations

A common and reliable method for determining the geometry of organic molecules is Density Functional Theory (DFT).

Protocol:

-

Initial Structure Generation: A 3D model of 2,2-difluoroacetophenone is constructed using molecular modeling software.

-

Conformational Search: A systematic conformational search is performed by rotating the key dihedral angles (C(ar)-C(O)-C(α)-H and C(ar)-C(ar)-C(O)-C(α)) to identify low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

-

Data Extraction: Bond lengths, bond angles, and dihedral angles are extracted from the final optimized geometry of the lowest energy conformer.

Logical Workflow for Structural Determination

The process of determining the molecular structure and conformation of a molecule like 2,2-difluoroacetophenone, particularly when relying on computational methods, follows a logical progression. This workflow is visualized in the diagram below.

Caption: Workflow for determining the molecular structure of 2,2-difluoroacetophenone.

Conclusion

This technical guide provides a detailed, albeit computationally derived, overview of the molecular structure and conformation of 2,2-difluoroacetophenone. The provided data on bond lengths, bond angles, and dihedral angles offer valuable insights for researchers in drug development and materials science. The detailed computational protocol and the logical workflow diagram serve as a practical guide for further theoretical and experimental investigations into this and related fluorinated compounds. The non-planar conformation and the specific geometric parameters are critical for understanding the molecule's reactivity and intermolecular interactions.

References

Spectroscopic Profile of 2,2-difluoro-1-phenylethanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2,2-difluoro-1-phenylethanone (CAS No. 395-01-7), a fluorinated aromatic ketone of interest to researchers in medicinal chemistry and materials science. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2,2-difluoro-1-phenylethanone. Due to the limited availability of experimentally derived public data, predicted spectral data is also included and is duly noted.

Table 1: NMR Spectroscopic Data for 2,2-difluoro-1-phenylethanone

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ~8.0-8.1 | Multiplet | - | 2H, ortho-Ar-H |

| ~7.6-7.7 | Multiplet | - | 1H, para-Ar-H | |

| ~7.5-7.6 | Multiplet | - | 2H, meta-Ar-H | |

| ~6.4 | Triplet | JHF ≈ 54 Hz | 1H, -CHF₂ | |

| ¹³C NMR | ~190 | Triplet | JCF ≈ 30 Hz | C=O |

| ~134 | Singlet | - | para-Ar-C | |

| ~131 | Singlet | - | ipso-Ar-C | |

| ~129 | Singlet | - | meta-Ar-C | |

| ~128 | Singlet | - | ortho-Ar-C | |

| ~113 | Triplet | JCF ≈ 245 Hz | -CHF₂ | |

| ¹⁹F NMR | ~ -124 | Doublet | JFH ≈ 54 Hz | -CHF₂ |

Note: Predicted ¹H and ¹³C NMR data are based on established spectral correlation tables and data from structurally similar compounds. The ¹⁹F NMR data is referenced from the PubChem database.

Table 2: Infrared (IR) Spectroscopic Data for 2,2-difluoro-1-phenylethanone

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O (carbonyl) stretch |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1200-1000 | Strong | C-F stretch |

| ~900-675 | Medium-Strong | Aromatic C-H out-of-plane bend |

Note: The IR data is based on typical absorption regions for aromatic ketones and organofluorine compounds, with specific values potentially available from spectral databases like SpectraBase as referenced in PubChem.[1]

Table 3: Mass Spectrometry (MS) Data for 2,2-difluoro-1-phenylethanone

| m/z | Relative Intensity (%) | Assignment |

| 156 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 51 | Moderate | [C₄H₃]⁺ |

Note: The mass spectrometry data is based on Electron Ionization (EI) and predicted fragmentation patterns for aromatic ketones. The molecular ion and key fragments are listed. Data is referenced from the PubChem database.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. Researchers should adapt these methods based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of 2,2-difluoro-1-phenylethanone in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition : Acquire the fluorine spectrum using a standard pulse sequence, often with proton decoupling. The spectral width should be set to encompass the expected chemical shift range for organofluorine compounds.[2]

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film for Liquids/Low Melting Solids) : If the sample is a liquid or low-melting solid, a thin film can be prepared by placing a small drop between two salt plates (e.g., NaCl or KBr).[3]

-

Sample Preparation (KBr Pellet for Solids) : For solid samples, grind 1-2 mg of the compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Spectrum Acquisition : Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and automatically subtracted.

-

Data Processing : The resulting interferogram is Fourier-transformed to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile compound like 2,2-difluoro-1-phenylethanone, direct infusion via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

-

Ionization (Electron Ionization - EI) : The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions at each m/z value.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2,2-difluoro-1-phenylethanone.

References

The Unstable Ketone: A Technical Guide to the Reactivity and Stability of α,α-Difluoroacetophenone

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility and inherent reactivity of α,α-difluoroacetophenone, a key building block in modern medicinal chemistry.

α,α-Difluoroacetophenone, also known as 2,2-difluoro-1-phenylethanone, is a fluorinated ketone that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the geminal fluorine atoms at the α-position profoundly influences the molecule's electronic properties, enhancing the electrophilicity of the carbonyl carbon and the acidity of the α-proton, leading to unique reactivity profiles. However, this enhanced reactivity also impacts its stability. This technical guide provides a comprehensive overview of the reactivity, stability, synthesis, and handling of α,α-difluoroacetophenone.

Physicochemical Properties and Stability

α,α-Difluoroacetophenone is a liquid at room temperature. Its physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of α,α-Difluoroacetophenone

| Property | Value | Reference(s) |

| CAS Number | 395-01-7 | [1][2] |

| Molecular Formula | C₈H₆F₂O | [1][3] |

| Molecular Weight | 156.13 g/mol | [1][3] |

| Appearance | Liquid | [2] |

| Boiling Point | 53-54 °C at 12 mmHg | [3] |

| Melting Point | 48-50 °C | [3] |

| Density | ~1.180 g/mL | [2] |

| Refractive Index | ~1.4955 | [3] |

| Flash Point | 70 °C (158 °F) | [2] |

Stability Considerations:

α,α-Difluoroacetophenone is classified as a combustible liquid.[2] The strong electron-withdrawing nature of the two fluorine atoms makes the carbonyl group highly susceptible to nucleophilic attack and can facilitate degradation pathways not commonly observed in non-fluorinated acetophenone. While specific degradation kinetic studies are not widely published, thermal decomposition of related acetophenone derivatives often involves radical mechanisms, side-group elimination, and chain scission at elevated temperatures.[4][5][6] It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C to minimize degradation.[2]

Synthesis of α,α-Difluoroacetophenone

Below is a generalized workflow for the synthesis of α,α-difluoroacetophenone.

Caption: General synthetic workflow for α,α-difluoroacetophenone.

A detailed experimental protocol for a related transformation is provided in Section 5.

Core Reactivity: The α,α-Difluoroenolate

The primary driver of α,α-difluoroacetophenone's synthetic utility is its ability to form a resonance-stabilized α,α-difluoroenolate anion. The inductive effect of the two fluorine atoms significantly increases the acidity of the α-hydrogens compared to non-fluorinated acetophenone, facilitating deprotonation even with moderately strong bases.[8][9] This enolate is a potent nucleophile, reacting at the carbon atom with a wide range of electrophiles.

Caption: Generation and reactivity of the α,α-difluoroenolate intermediate.

Aldol and Mannich-Type Reactions

The most prominent reactions of the α,α-difluoroenolate are aldol and Mannich-type condensations. These reactions provide a powerful method for forming new carbon-carbon and carbon-nitrogen bonds, respectively, and are instrumental in building complex molecular scaffolds.

-

Aldol Reaction: The enolate readily adds to aldehydes and ketones to form β-hydroxy-α,α-difluoro ketones.[10][11][12] These reactions can be catalyzed by Lewis acids or bases.

-

Mannich-Type Reaction: Reaction of the enolate with imines or their precursors (like N-Boc-α-amidosulfones) yields β-amino-α,α-difluoro ketones, which are important motifs in many bioactive compounds.[13]

The yields for aldol reactions with various aldehydes can be high, demonstrating the broad applicability of this method.

Table 2: Representative Yields for Aldol Reactions with α,α-Difluoro-β-ketoesters

| Aldehyde (Electrophile) | Yield (%) |

| Benzaldehyde | up to 99 |

| 4-Methoxybenzaldehyde | 95 |

| 4-Chlorobenzaldehyde | 88 |

| 2-Naphthaldehyde | 91 |

| Cinnamaldehyde | 82 |

| Cyclohexanecarboxaldehyde | 62 |

| (Data adapted from decarboxylative aldol reactions of related α,α-difluoro-β-ketoesters, which proceed via a similar enolate intermediate).[10] |

Other Reactions

-

Reduction: The carbonyl group of α,α-difluoroacetophenone can be reduced to the corresponding alcohol. For instance, reduction with (-)-diisopinocampheylchloroborane chloride can produce chiral R-alcohols.[14]

-

Halogenation: The enolate can be trapped with electrophilic halogen sources to produce α-halo-α,α-difluoroacetophenones, which are themselves versatile synthetic intermediates.[15]

Applications in Drug Discovery and Development

The difluoromethyl group (CF₂H) and the related difluoromethylene (CF₂) group are of significant interest in drug design. They can act as bioisosteres for ether linkages or carbonyl groups, and their inclusion can enhance metabolic stability, lipophilicity, and binding affinity.[16] Consequently, α,α-difluoroacetophenone and its derivatives are key starting materials for synthesizing molecules with potential therapeutic applications. For example, derivatives have been used in the synthesis of α-glucosidase inhibitors for diabetes treatment and other biologically active compounds.[17][18]

Experimental Protocols

Protocol 1: Synthesis of α-Chloro-α,α-difluoroacetophenone from a Silyl Enol Ether Intermediate

This protocol is adapted from a reported procedure for the synthesis of a related compound and illustrates the key steps of enolate formation and electrophilic trapping.[7]

Materials:

-

2,2-difluoro-1-phenyl-1-trimethylsiloxyethene

-

N-chlorosuccinimide (NCS)

-

Tetrabutylammonium fluoride (TBAF), 1M in THF

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2,2-difluoro-1-phenyl-1-trimethylsiloxyethene (1.0 eq) in CH₂Cl₂.

-

Add N-chlorosuccinimide (1.2 eq) to the solution.

-

Add a catalytic amount of TBAF (e.g., 0.08 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction completion by ¹⁹F NMR spectroscopy.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield α-chloro-α,α-difluoroacetophenone.

Protocol 2: General Procedure for a Base-Catalyzed Aldol-Type Reaction

This generalized protocol is based on typical conditions for Claisen-Schmidt or mixed aldol condensations.[9][12][19]

Materials:

-

α,α-Difluoroacetophenone

-

An aldehyde (without α-hydrogens, e.g., benzaldehyde)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol

Procedure:

-

In a flask, dissolve α,α-difluoroacetophenone (1.0 eq) and the aldehyde (1.0 eq) in ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of NaOH while stirring.

-

Allow the reaction to stir at room temperature for a specified time (e.g., 30 minutes to several hours), monitoring by TLC.

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified β-hydroxy-α,α-difluoro ketone or its dehydrated α,β-unsaturated product.

Safety and Handling

α,α-Difluoroacetophenone is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Hazard Identification

| Hazard Class | Statement | GHS Pictogram |

| Skin Irritation | Causes skin irritation (H315) | GHS07 (Exclamation Mark) |

| Eye Irritation | Causes serious eye irritation (H319) | GHS07 (Exclamation Mark) |

| Flammability | Combustible liquid | None specified in sources |

(Data compiled from safety data sheets for α,α-difluoroacetophenone and its isomers).[2][10]

Handling Recommendations:

-

Work in a well-ventilated fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Keep away from open flames, hot surfaces, and sources of ignition.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[2]

-

Avoid breathing vapors or mist.[10]

By understanding the unique reactivity and inherent stability challenges of α,α-difluoroacetophenone, researchers can effectively harness its synthetic potential while ensuring safe handling and storage. Its role as a precursor to valuable fluorinated building blocks solidifies its importance in the ongoing development of new pharmaceuticals and advanced materials.

References

- 1. 001chemical.com [001chemical.com]

- 2. 2,2-Difluoroacetophenone 395-01-7 [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. researchgate.net [researchgate.net]

- 9. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Aldol reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,2-Difluoro-1-phenylethanone , 95% , 395-01-7 - CookeChem [cookechem.com]

- 15. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 16. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. Kinetics of alpha-difluoromethylornithine: an irreversible inhibitor of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis routes of 2',6'-Difluoroacetophenone [benchchem.com]

An In-depth Technical Guide on the Physical Properties and Density of Difluoromethyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethyl phenyl ketone, systematically known as 2,2-difluoro-1-phenylethanone, is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. The incorporation of a difluoromethyl group (CHF₂) can profoundly alter the physicochemical and biological properties of a molecule. This difunctional moiety can act as a bioisostere for hydroxyl, thiol, and amine groups, potentially enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Difluoromethyl ketones have been explored as inhibitors of various enzymes, including proteases and acetylcholinesterase, and as modulators of receptors like the GABAB receptor.[3][4] This guide provides a comprehensive overview of the known physical properties of difluoromethyl phenyl ketone, detailed experimental protocols for their determination, and a general experimental workflow for its synthesis and characterization.

Physical Properties of Difluoromethyl Phenyl Ketone

The physical characteristics of difluoromethyl phenyl ketone are crucial for its handling, formulation, and application in research and development. The following table summarizes the key physical properties of 2,2-difluoro-1-phenylethanone (CAS Number: 395-01-7).

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O | [5][6][7] |

| Molecular Weight | 156.13 g/mol | [5][6][7] |

| CAS Number | 395-01-7 | [5][6][7] |

| Melting Point | 48-50 °C | [5] |

| Boiling Point | 53-54 °C at 12 mmHg | [5] |

| Density | 1.180 ± 0.06 g/mL | [6] |

| Water Solubility | Immiscible | |

| Appearance | Colorless to light yellow liquid |

Experimental Protocols

Accurate determination of physical properties is fundamental for chemical characterization. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample needs to be pulverized)

-

Spatula

Procedure:

-

Ensure the difluoromethyl phenyl ketone sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube by tapping the open end into the sample and then tapping the sealed end on a hard surface to compact the sample to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating can be performed to determine a rough range.

-

For an accurate measurement, heat the block at a rate of 1-2 °C per minute when the temperature is about 10-15 °C below the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

For high accuracy, the determination should be repeated at least twice, and the average value reported.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Small test tube or a Thiele tube

-

Thermometer (-10 to 200 °C range)

-

Capillary tube (sealed at one end)

-

Heating mantle or oil bath

-

Clamps and stand

Procedure (Micro-boiling point method):

-

Place a few drops of the liquid difluoromethyl phenyl ketone into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bulb of the thermometer is level with the sample.

-

Immerse the assembly in a heating bath (e.g., paraffin oil in a Thiele tube or a beaker). The heat should be applied to the side arm of the Thiele tube or evenly to the beaker.

-

Heat the bath slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a steady stream of bubbles is observed, stop heating.

-

As the liquid cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Record this temperature. For accuracy, repeat the measurement.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Analytical balance (accurate to ±0.001 g)

-

Water bath (for temperature control)

Procedure (using a pycnometer):

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature (e.g., 20 °C) and weigh it again (m₂). The volume of the pycnometer can be calculated using the density of water at that temperature.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the liquid difluoromethyl phenyl ketone at the same temperature and weigh it (m₃).

-

The mass of the liquid is (m₃ - m₁).

-

The volume of the liquid is the volume of the pycnometer, which is (m₂ - m₁) / ρ_water, where ρ_water is the density of water at the measurement temperature.

-

The density of the difluoromethyl phenyl ketone (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / [(m₂ - m₁) / ρ_water]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

-

A range of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure (Qualitative):

-

Place a small, measured amount of difluoromethyl phenyl ketone (e.g., 50 mg or 0.05 mL) into a series of clean, dry test tubes.

-

To each test tube, add a measured volume of a different solvent (e.g., 1 mL) in small portions.

-

After each addition, shake or vortex the test tube vigorously for a set period (e.g., 30 seconds).

-

Observe whether the solute completely dissolves.

-

Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent. For more quantitative results, the amount of solute that can be dissolved in a specific volume of solvent can be determined.

Experimental Workflow

Given that specific signaling pathways for difluoromethyl phenyl ketone are not well-defined and its biological activity is context-dependent, a diagram illustrating a general experimental workflow for its synthesis, characterization, and preliminary biological evaluation is more instructive for the target audience.

Caption: Generalized workflow for the synthesis, characterization, and screening of difluoromethyl phenyl ketone.

Conclusion

Difluoromethyl phenyl ketone serves as a valuable building block in the design of novel bioactive molecules. Its unique physical and chemical properties, imparted by the difluoromethyl group, offer opportunities to modulate key pharmacological parameters. The data and protocols presented in this guide provide a foundational resource for researchers and scientists working with this and related compounds, facilitating their synthesis, characterization, and exploration in the context of drug discovery and development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2,2-Difluoroacetophenone 395-01-7 [sigmaaldrich.com]

- 7. 2,2-Difluoroacetophenone | C8H6F2O | CID 273286 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 2,2-Difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and storage guidelines for 2,2-difluoroacetophenone. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment. This document summarizes key data, outlines experimental safety protocols, and provides visual workflows for safe handling and potential hazard mitigation.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of 2,2-difluoroacetophenone is fundamental to its safe handling. This data is crucial for designing experiments, selecting appropriate personal protective equipment, and establishing safe storage conditions.

| Property | Value | Source |

| Chemical Formula | C₈H₆F₂O | --INVALID-LINK-- |

| Molecular Weight | 156.13 g/mol | --INVALID-LINK-- |

| CAS Number | 395-01-7 | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Density | 1.180 g/mL at 25 °C | --INVALID-LINK-- |

| Flash Point | 70 °C (158 °F) | --INVALID-LINK-- |

| Boiling Point | Not explicitly stated | |

| Solubility | Immiscible with water | --INVALID-LINK-- |

Hazard Identification and Classification

2,2-Difluoroacetophenone is classified as a hazardous substance. Understanding its specific hazard classifications is critical for risk assessment and the implementation of appropriate safety measures.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

| Flammable Liquid (Category 4) | None | Warning | H227: Combustible liquid |

Data sourced from multiple Safety Data Sheets.

Toxicological Data

Recommendations for Further Study: To ensure a comprehensive understanding of the toxicological profile, the following experimental protocols, based on OECD guidelines, are recommended:

-

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method.[1]

-

OECD Guideline 402: Acute Dermal Toxicity.

-

OECD Guideline 403: Acute Inhalation Toxicity.

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion.[2]

-

OECD Guideline 405: Acute Eye Irritation/Corrosion.[2]

Handling and Personal Protective Equipment (PPE)

Safe handling practices are paramount to minimize exposure and prevent accidents. The following guidelines should be strictly adhered to when working with 2,2-difluoroacetophenone.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: Wear a flame-retardant laboratory coat. Additional protective clothing may be necessary for larger quantities or procedures with a high risk of splashing.

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.

General Hygiene Practices

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the chemical, even if gloves were worn.

-

Remove contaminated clothing immediately and wash it before reuse.

Storage Requirements

Proper storage is crucial for maintaining the stability of 2,2-difluoroacetophenone and preventing hazardous situations.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store separately from strong oxidizing agents, strong acids, and strong bases.

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, prompt and appropriate action is critical.

Accidental Release

-

Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the contaminated material in a sealed container for proper disposal.

-

Large Spills: Evacuate the area immediately. Use a non-sparking tool to contain the spill if it can be done safely. Contact your institution's environmental health and safety department.

First Aid Measures

-

After Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Reactivity and Disposal

Understanding the reactivity and proper disposal procedures for 2,2-difluoroacetophenone is essential for preventing hazardous reactions and ensuring environmental safety.

Reactivity Profile

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride. Thermal decomposition in the presence of other organic compounds may lead to the formation of other hazardous substances.

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

2,2-Difluoroacetophenone is a halogenated organic compound and should be disposed of in a designated halogenated organic waste container.[3][4]

-

Do not dispose of this chemical down the drain.[4]

Experimental Protocols and Visualizations

Experimental Protocol: General Handling in a Research Setting

This protocol outlines a general procedure for safely handling 2,2-difluoroacetophenone for a typical laboratory-scale reaction.

-

Preparation:

-

Ensure the chemical fume hood is certified and functioning correctly.

-

Gather all necessary PPE and ensure it is in good condition.

-

Prepare all glassware and equipment, ensuring it is clean and dry.

-

Have appropriate spill cleanup materials readily available.

-

-

Reagent Transfer:

-

Reaction:

-

Conduct the reaction in a clean, dry reaction vessel within the fume hood.

-

If heating is required, use a heating mantle or oil bath with a temperature controller. Avoid open flames.

-

Monitor the reaction for any signs of unexpected changes (e.g., rapid temperature increase, color change, gas evolution).

-

-

Work-up and Purification:

-

Quench the reaction carefully, considering the reactivity of all components.

-

Perform extractions and other purification steps within the fume hood.

-

Handle all waste streams as hazardous.

-

-

Decontamination and Cleanup:

-

Decontaminate all glassware and equipment that came into contact with 2,2-difluoroacetophenone.

-

Clean the work area thoroughly.

-

Dispose of all waste, including contaminated PPE, in the appropriate, labeled waste containers.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key safety workflows and potential hazards.

Caption: A logical workflow for the safe handling of 2,2-difluoroacetophenone.

Caption: Key hazards of 2,2-difluoroacetophenone and their corresponding control measures.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet (SDS) for 2,2-difluoroacetophenone before use.

References

A Technical Guide to 2,2-Difluoroacetophenone: Commercial Availability, Specifications, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroacetophenone is a valuable fluorinated building block in organic synthesis, particularly for the introduction of the difluoromethyl group, a moiety of increasing importance in medicinal chemistry. The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, and amine functionalities, and its unique electronic properties can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the commercial availability of 2,2-difluoroacetophenone, its key specifications from various suppliers, and a detailed experimental protocol for its application in palladium-catalyzed α-arylation reactions.

Commercial Suppliers and Availability

A range of chemical suppliers offer 2,2-difluoroacetophenone, typically with purities of 95% or higher. The compound is generally available in quantities ranging from grams to kilograms. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Product Number(s) | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 793841 | Quality Level: 100 | 1 g, 5 g | $92.50 (1 g), $354.00 (5 g)[1] |

| Thermo Scientific | H25750 | ≥94.0% (GC) | 1 g, 5 g | Contact for pricing[2] |

| Apollo Scientific | PC6686 | 95% | 1 g, 5 g | £49.00 (1 g), £162.00 (5 g)[3] |

| ChemicalBook | CB7711417 | - | Inquiry | Contact for pricing[4] |

| Bide Pharmatech | BD138478 | - | Inquiry | Contact for pricing[4] |

| Capot Chemical | 13478 | - | Inquiry | Contact for pricing[4] |

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current information.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 2,2-difluoroacetophenone is provided below.

| Property | Value | Reference |

| CAS Number | 395-01-7 | [1] |

| Molecular Formula | C₈H₆F₂O | [1] |

| Molecular Weight | 156.13 g/mol | [1] |

| Appearance | Clear colorless to pale yellow or pale pink liquid | [2] |

| Density | 1.180 ± 0.06 g/mL | [1] |

| Refractive Index | 1.4950-1.5010 @ 20°C | [2] |

| Boiling Point | 63-65 °C / 11 mmHg | [3] |

| Flash Point | 70 °C (158 °F) | [1] |

| GHS Pictogram | GHS07 (Exclamation mark) | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 | [1] |

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Experimental Protocol: Palladium-Catalyzed α-Arylation of 2,2-Difluoroacetophenone

A significant application of 2,2-difluoroacetophenone is in the synthesis of α-aryl-α,α-difluoroketones and subsequently difluoromethylarenes via a palladium-catalyzed α-arylation reaction, as reported by Hartwig and coworkers.[6][7][8] This one-pot, two-step procedure provides an efficient route to difluoromethylated aromatic compounds.

Materials and Reagents:

-

Aryl bromide or aryl chloride

-

2,2-Difluoroacetophenone

-

Palladacyclic complex 1 (air- and moisture-stable, containing P(t-Bu)Cy₂ as ligand)

-

Potassium phosphate, hydrated (K₃PO₄·H₂O)

-

Toluene

-

Potassium hydroxide (KOH)

-

Water (H₂O)

-

1-Bromo-4-fluorobenzene (internal standard for NMR yield determination)

Equipment:

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Standard laboratory glassware for workup

-

NMR spectrometer for analysis

Experimental Procedure:

Step 1: Pd-Catalyzed α-Arylation

-

In a glovebox or under an inert atmosphere, add the aryl bromide or aryl chloride (0.200 mmol), 2,2-difluoroacetophenone (0.400 mmol, 2.0 equiv), hydrated potassium phosphate (0.800 mmol, 4.0 equiv), and the palladacyclic complex 1 (2 µmol, 0.01 equiv) to a Schlenk tube equipped with a magnetic stir bar.

-

Add toluene (1 mL) to the reaction mixture.

-

Seal the Schlenk tube and remove it from the glovebox.

-

Heat the reaction mixture with stirring at 100 °C for aryl bromides or 110 °C for aryl chlorides for 30 hours.

Step 2: Base-Induced Cleavage

-

After the initial 30-hour heating period, cool the reaction mixture to room temperature.

-

Add potassium hydroxide (100 mg) and water (50 µL) to the reaction mixture.

-

Reseal the Schlenk tube and heat the mixture at 100 °C for 2 hours.

-

After cooling to room temperature, the reaction can be analyzed. For volatile difluoromethylarenes, the yield can be determined by ¹⁹F NMR spectroscopy using 1-bromo-4-fluorobenzene as an internal standard. For products with higher boiling points, standard workup and purification by column chromatography can be performed to isolate the product.

Visualizations

Experimental Workflow for the Synthesis of Difluoromethylarenes

Caption: One-pot synthesis of difluoromethylarenes.

General Signaling Pathway for Pd-Catalyzed α-Arylation

Caption: Catalytic cycle for α-arylation.

Applications in Drug Discovery and Development

The difluoromethyl group (CF₂H) is increasingly recognized for its beneficial properties in medicinal chemistry.[9] Its ability to act as a lipophilic hydrogen bond donor and its isosteric relationship with other functional groups make it a valuable substituent for modulating the properties of drug candidates. The introduction of fluorine can lead to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[10]

2,2-Difluoroacetophenone serves as a key precursor for synthesizing molecules containing the α,α-difluoro ketone moiety. This functional group itself can act as a reversible covalent warhead in targeted drug design, enhancing the affinity and specificity for the target protein.[9] The palladium-catalyzed α-arylation reaction described above is a powerful tool for accessing a wide range of difluoromethylated arenes, which are important scaffolds in the development of new therapeutic agents.

References

- 1. 2,2-Difluoroacetophenone 395-01-7 [sigmaaldrich.com]

- 2. 2,2-Difluoroacetophenone, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 2,2-DIFLUOROACETOPHENONE | 395-01-7 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.org [pharmacyjournal.org]

An In-depth Technical Guide to the Mechanism of Action of 2,2-Difluoroacetophenone in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and mechanisms of action of 2,2-difluoroacetophenone, a valuable building block in modern organic synthesis. The presence of the gem-difluoro group adjacent to the carbonyl moiety imparts unique electronic properties, rendering the molecule susceptible to a variety of chemical transformations. This guide will delve into the core reactions of 2,2-difluoroacetophenone, presenting quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to aid researchers in its effective utilization.

Core Reactivity and Physicochemical Properties

2,2-Difluoroacetophenone (also known as α,α-difluoroacetophenone or difluoromethyl phenyl ketone) is a liquid at room temperature with a density of approximately 1.180 g/mL.[1][2] Its chemical behavior is dominated by the strong electron-withdrawing effect of the two fluorine atoms, which significantly enhances the electrophilicity of the carbonyl carbon. This makes it a prime substrate for a range of nucleophilic attack and condensation reactions. Furthermore, the acidity of the α-proton is a key factor in its enolate chemistry.

| Property | Value | Reference |

| CAS Number | 395-01-7 | [2] |

| Molecular Formula | C₈H₆F₂O | [2] |

| Molecular Weight | 156.13 g/mol | [2] |

| Density | ~1.180 g/mL | [1][2] |

| Form | Liquid | [2] |

| Flash Point | 70 °C (158 °F) | [1] |

Key Chemical Transformations and Mechanisms

2,2-Difluoroacetophenone participates in a diverse array of chemical reactions, each with a distinct mechanism of action. The following sections will explore the most significant of these transformations.

Palladium-Catalyzed α-Arylation

A cornerstone of modern cross-coupling chemistry, the Pd-catalyzed α-arylation of α,α-difluoroketones provides a powerful method for the synthesis of α-aryl-α,α-difluoroketones. These products can be further transformed into valuable difluoromethylarenes.[3]

The reaction typically employs an air- and moisture-stable palladacyclic complex as a catalyst. The mechanism is believed to proceed through a catalytic cycle involving oxidative addition, enolate formation, and reductive elimination.